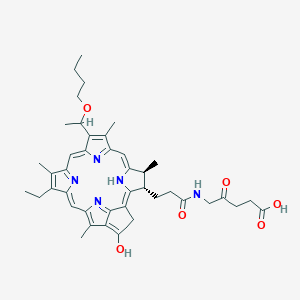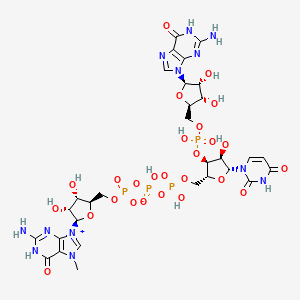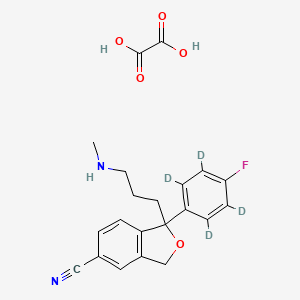
gamma-Secretase modulator 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase modulator 5 is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which completely block the enzyme’s activity, gamma-secretase modulators selectively alter the enzyme’s activity to reduce the production of longer, aggregation-prone amyloid-beta peptides while sparing other essential functions of gamma-secretase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Secretase modulator 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as cyclization, condensation, and substitution.
Functionalization: Introduction of functional groups that enhance the molecule’s activity and selectivity. This may involve reactions like halogenation, nitration, and alkylation.
Final Coupling: The final step involves coupling the functionalized intermediates to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Gamma-Secretase modulator 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound molecule. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .
Scientific Research Applications
Gamma-Secretase modulator 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of gamma-secretase and its role in amyloid-beta production.
Biology: Employed in cellular and molecular biology studies to investigate the effects of modulating gamma-secretase activity on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing the production of toxic amyloid-beta peptides.
Industry: Utilized in the development of diagnostic assays and screening platforms for gamma-secretase modulators
Mechanism of Action
Gamma-Secretase modulator 5 exerts its effects by selectively modulating the activity of gamma-secretase. The compound binds to the gamma-secretase complex and alters its conformation, leading to a shift in the cleavage pattern of the amyloid precursor protein (APP). This results in the production of shorter, less toxic amyloid-beta peptides, such as amyloid-beta 38 and amyloid-beta 40, while reducing the production of the longer, aggregation-prone amyloid-beta 42 .
Comparison with Similar Compounds
Gamma-Secretase modulator 5 is unique compared to other similar compounds due to its selective modulation of gamma-secretase activity. Similar compounds include:
Gamma-Secretase modulator 1: Another modulator with a different core structure and functional groups, leading to variations in activity and selectivity.
Gamma-Secretase modulator 2: Known for its higher potency but lower selectivity compared to this compound.
Gamma-Secretase modulator 3: Exhibits a different binding mode, resulting in distinct effects on gamma-secretase activity.
Gamma-Secretase modulator 4: A newer compound with improved pharmacokinetic properties but similar efficacy to this compound
Properties
Molecular Formula |
C22H25N7OS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H25N7OS/c1-4-29-20(15-7-5-6-8-16(15)27-29)26-22-25-18(12-31-22)17-9-10-19(21(24-17)30-3)28-11-14(2)23-13-28/h9-13H,4-8H2,1-3H3,(H,25,26) |
InChI Key |
JPFIVLHIBZXRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=NC(=C(C=C4)N5C=C(N=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)













